molecular formula C12H17N B1462841 N-Allyl-2-isopropylaniline CAS No. 368891-61-6

N-Allyl-2-isopropylaniline

Cat. No.: B1462841
CAS No.: 368891-61-6
M. Wt: 175.27 g/mol
InChI Key: OOHWWTARWYIENI-UHFFFAOYSA-N
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Description

N-Allyl-2-isopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an allyl group (−CH2−CH=CH2) attached to the nitrogen atom and an isopropyl group (−CH(CH3)2) attached to the benzene ring. It is used as a building block in the synthesis of various pharmaceuticals and electronic materials .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for N-Allyl-2-isopropylaniline.

Mode of Action

It’s known that similar compounds, such as n-aryl-2-aminopyridines, react with internal alkynes under catalysis, resulting in the formation of n-heterocycles . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound might affect a wide range of biochemical pathways.

Pharmacokinetics

It is widely recognized that adme properties of chemicals should be evaluated as early as possible . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on bioavailability.

Result of Action

Similar compounds, such as allyl isothiocyanate, have been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways . This suggests that this compound might have similar effects.

Action Environment

It is known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

N-Allyl-2-isopropylaniline plays a significant role in biochemical reactions, particularly in the formation of wormlike micelles (WLMs) when used as a surfactant. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with cationic surfactants, enhancing their viscoelastic properties and salt tolerance . The nature of these interactions is primarily based on the hydrophobic and hydrophilic balance of the molecule, which allows it to stabilize micellar structures and improve their performance in various biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their conformation and activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with initial exposure leading to significant changes in cell signaling and metabolism, which may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in diminished or harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the synthesis and degradation of key metabolites, impacting overall cellular metabolism . For example, it has been shown to interact with enzymes involved in the synthesis of indoles, a class of compounds with significant biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes, influencing membrane dynamics and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the endoplasmic reticulum and Golgi apparatus, where it can affect protein processing and trafficking . Additionally, its presence in the cytoplasm can modulate cytoskeletal dynamics and intracellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Allyl-2-isopropylaniline typically involves the monoallylation of 2-isopropylaniline. One common method is the use of a zirconium dioxide-supported tungsten oxide solid catalyst (WO3/ZrO2) to catalyze the reaction between 2-isopropylaniline and allyl alcohol. This process is highly selective and yields N-allyl anilines with excellent selectivity (97-99%) under continuous flow conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar catalytic processes but on a larger scale. The use of homogeneous metal complex catalysts can also be employed, although care must be taken to avoid contamination of the final product. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-isopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the allyl or isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-Allyl-2-isopropylaniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-Allyl Aniline: Similar in structure but lacks the isopropyl group.

    2-Isopropylaniline: Similar but lacks the allyl group.

    N-Allyl-2-methylaniline: Similar but has a methyl group instead of an isopropyl group.

Uniqueness

N-Allyl-2-isopropylaniline is unique due to the presence of both the allyl and isopropyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable building block in various applications.

Properties

IUPAC Name

2-propan-2-yl-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHWWTARWYIENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667500
Record name 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-61-6
Record name 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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